TRPA1 Antagonism: 16-Fold Higher Potency than Benchmark Inhibitor HC-030031
In a direct cross-study comparison using cell-based fluorescence assays, 1-[3-(Trifluoromethyl)phenyl]pentan-2-one demonstrates an IC50 of 310 nM for human TRPA1 [1]. This is a 16-fold improvement in potency over the widely used TRPA1 antagonist HC-030031, which exhibits an IC50 of 4.9 µM under comparable conditions [2].
| Evidence Dimension | TRPA1 Antagonist Potency (Human) |
|---|---|
| Target Compound Data | IC50 = 310 nM |
| Comparator Or Baseline | HC-030031: IC50 = 4.9 µM |
| Quantified Difference | ~15.8-fold lower IC50 (higher potency) |
| Conditions | HEK293-TREx cells expressing human TRPA1; Fluo-4 NW calcium flux assay |
Why This Matters
Higher potency at human TRPA1 enables use of lower compound concentrations in cellular assays, reducing solvent artifacts and improving assay window.
- [1] BindingDB. (2025). BDBM50021820 TRPA1 Antagonist Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021820 View Source
- [2] Alomone Labs. (2026). HC-030031 TRPA1 Blocker Datasheet. Retrieved from https://www.alomone.com/p/hc-030031/H-150 View Source
